molecular formula C17H25NO3 B5150615 N-(4-butoxyphenyl)-2-(oxan-4-yl)acetamide CAS No. 339115-95-6

N-(4-butoxyphenyl)-2-(oxan-4-yl)acetamide

Cat. No.: B5150615
CAS No.: 339115-95-6
M. Wt: 291.4 g/mol
InChI Key: PDBCOCGUKBDSMN-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-2-(oxan-4-yl)acetamide: is an organic compound that belongs to the class of amides It features a butoxyphenyl group and an oxanyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)-2-(oxan-4-yl)acetamide typically involves the following steps:

    Formation of the butoxyphenyl intermediate: This can be achieved by reacting 4-butoxyphenol with an appropriate halogenating agent to introduce a leaving group.

    Nucleophilic substitution: The halogenated intermediate is then reacted with an amine to form the butoxyphenyl amine.

    Acylation: The butoxyphenyl amine is then acylated with an oxan-4-yl acetic acid derivative to form the final product.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the butoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-butoxyphenyl)-2-(oxan-4-yl)acetamide: may have several applications in scientific research:

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for N-(4-butoxyphenyl)-2-(oxan-4-yl)acetamide would depend on its specific interactions with biological targets. Generally, it could interact with enzymes or receptors, modulating their activity through binding. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

N-(4-butoxyphenyl)-2-(oxan-4-yl)acetamide: can be compared with other amides and phenyl derivatives:

    N-(4-methoxyphenyl)-2-(oxan-4-yl)acetamide: Similar structure but with a methoxy group instead of a butoxy group.

Properties

IUPAC Name

N-(4-butoxyphenyl)-2-(oxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-2-3-10-21-16-6-4-15(5-7-16)18-17(19)13-14-8-11-20-12-9-14/h4-7,14H,2-3,8-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBCOCGUKBDSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232947
Record name N-(4-Butoxyphenyl)tetrahydro-2H-pyran-4-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339115-95-6
Record name N-(4-Butoxyphenyl)tetrahydro-2H-pyran-4-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339115-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Butoxyphenyl)tetrahydro-2H-pyran-4-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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